4,8-Dichloroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
4,8-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNHLBOERHWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies
Nucleophilic Aromatic Substitution at Halogenated Positions (e.g., C-4, C-8)
The quinoline (B57606) ring system possesses two chloro-substituents at the C-4 and C-8 positions. The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C-8 position. This enhanced reactivity is attributed to the electronic activation by the adjacent ring nitrogen and the powerful electron-withdrawing effect of the carbonitrile group at C-3. These groups stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism, thereby lowering the activation energy for the substitution at C-4. mdpi.comnih.gov In contrast, the C-8 chlorine, located on the benzenoid portion of the quinoline ring, is considerably less reactive and typically requires more forcing conditions for substitution. Most nucleophilic substitution reactions on dichloroquinolines occur regioselectively at the C-4 position. mdpi.comnih.gov
The displacement of the C-4 chlorine by various nitrogen nucleophiles is a well-established and efficient method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov This reaction is broadly applicable to primary and secondary aliphatic amines, as well as aromatic amines and hydrazines. researchgate.netmdpi.com The reaction typically proceeds by heating the 4,8-dichloroquinoline-3-carbonitrile with the amine, either neat or in a suitable solvent such as ethanol, DMF, or DMSO. nih.gov In many cases, a base like potassium carbonate or triethylamine (B128534) is added to scavenge the HCl generated during the reaction. mdpi.com
The reaction with hydrazine (B178648) hydrate (B1144303) readily yields the corresponding 4-hydrazino-8-chloroquinoline-3-carbonitrile, a versatile intermediate that can be used to construct fused pyrazolo[3,4-b]quinoline systems. mdpi.comnih.gov
| Nucleophile | Reagent/Conditions | Product Structure (Analogous) | Reference Compound | Ref |
| Aliphatic Amine | Morpholine, K2CO3, DMF, 120 °C | 8-Chloro-4-morpholinoquinoline-3-carbonitrile | N-(4,7-dichloroquinolin-2-yl) benzamide | mdpi.com |
| Aromatic Amine | Aniline (B41778), acid catalysis | 8-Chloro-4-(phenylamino)quinoline-3-carbonitrile | 4,7-Dichloroquinoline (B193633) | nih.gov |
| Hydrazine | Hydrazine hydrate | 8-Chloro-4-hydrazinoquinoline-3-carbonitrile | 2,4-Dichloroquinoline-3-carbonitrile (B1351073) | researchgate.net |
| Piperidine | 4-Methylpiperidine | 2-Chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile | 2,4-Dichloroquinoline-3-carbonitrile | researchgate.net |
This table presents reaction examples from analogous chloroquinoline compounds to illustrate the expected reactivity of this compound.
Oxygen-containing nucleophiles, such as alkoxides, can displace the C-4 chlorine. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 8-chloro-4-methoxyquinoline-3-carbonitrile. These reactions often require heating to proceed at a practical rate.
Sulfur nucleophiles are generally potent and react readily with activated chloroquinolines. researchgate.net Thiolate anions, generated from thiols and a base, can effectively displace the C-4 chlorine to form the corresponding 4-alkylthio or 4-arylthio derivatives. researchgate.net Another common method involves the reaction with thiourea, which leads to the formation of a 4-thioxoquinoline derivative (a quinoline-4-thione) upon hydrolysis of the intermediate isothiouronium salt. mdpi.com
| Nucleophile | Reagent/Conditions | Product Structure (Analogous) | Reference Compound | Ref |
| Alkoxide | Sodium Methoxide (NaOMe), Methanol | 8-Chloro-4-methoxyquinoline-3-carbonitrile | 4-Chloroquinoline 1-oxide | semanticscholar.org |
| Thiolate | Thiophenol, Base | 8-Chloro-4-(phenylthio)quinoline-3-carbonitrile | 2,4-Dichloroquinoline-3-carbonitrile | researchgate.net |
| Thiourea | Thiourea, Fusion | 8-Chloro-4-thioxo-1,4-dihydroquinoline-3-carbonitrile | 4-Chloro-8-methylquinolin-2(1H)-one | mdpi.com |
This table presents reaction examples from analogous chloroquinoline compounds to illustrate the expected reactivity of this compound.
Transformations of the Carbonitrile Functional Group
The nitrile group at the C-3 position is a versatile functional handle that can be converted into several other important chemical moieties, including carboxamides, amines, and carboxylic acids.
The partial hydrolysis of the nitrile group provides a direct route to the corresponding carboxamide derivative, 4,8-dichloroquinoline-3-carboxamide. This transformation is typically achieved under controlled acidic or basic conditions. For example, treatment with concentrated sulfuric acid can effectively hydrate the nitrile to the amide. researchgate.net This conversion is valuable as the resulting carboxamide can exhibit different biological properties and serve as a precursor for further synthetic modifications.
The carbonitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂). This reduction is commonly performed using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Catalytic hydrogenation, for example using Raney Nickel or a ruthenium catalyst under a hydrogen atmosphere, can also be employed, often in the presence of ammonia (B1221849) to suppress the formation of secondary amine byproducts. acs.org This reaction yields (4,8-dichloroquinolin-3-yl)methanamine, introducing a basic amino group that is useful for building more complex molecular structures.
Under more vigorous hydrolytic conditions, the nitrile group can be fully cleaved to a carboxylic acid. This reaction typically requires prolonged heating in the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH). google.comgoogleapis.com The reaction proceeds through the carboxamide intermediate (as described in 3.2.1), which is then further hydrolyzed to 4,8-dichloroquinoline-3-carboxylic acid. This transformation allows for the introduction of a carboxylic acid functionality, which can be used in esterification, amidation, or decarboxylation reactions.
Cycloaddition Reactions and Fused Ring System Formation
The unique arrangement of functional groups in this compound, specifically the activated C4-chloro substituent and the ortho-disposed cyano group, facilitates a variety of cycloaddition and annulation reactions. These reactions enable the construction of complex, fused heterocyclic systems built upon the quinoline framework.
Synthesis of Pyrazolo[4,3-c]quinoline Systems
The reaction of this compound with hydrazine hydrate is a cornerstone method for synthesizing pyrazolo[4,3-c]quinoline derivatives. This transformation proceeds via an initial nucleophilic attack by hydrazine at the C4 position, displacing the chlorine atom, followed by an intramolecular cyclization involving the nitrile group. This process leads to the formation of 3-amino-8-chloropyrazolo[4,3-c]quinoline. This intermediate serves as a crucial building block for further derivatization.
The reaction is typically carried out in a protic solvent like ethanol, and heating is required to drive the reaction to completion. The resulting amino-pyrazoloquinoline system is a versatile platform for constructing more complex heterocyclic structures.
Formation of Triazino[4',3':1,5]pyrazolo[4,3-c]quinolines
Building upon the pyrazolo[4,3-c]quinoline core, further annulation can be achieved to generate even more complex fused systems. The 3-amino-8-chloropyrazolo[4,3-c]quinoline intermediate can undergo cyclocondensation with reagents like formic acid or triethyl orthoformate. This reaction sequence leads to the formation of a triazine ring fused to the pyrazole (B372694) moiety, resulting in the tetracyclic 10-chlorotriazino[4',3':1,5]pyrazolo[4,3-c]quinoline system. This multi-step synthesis highlights the modular approach enabled by the reactivity of the initial this compound scaffold.
Synthesis of Thiopyranoquinoline Derivatives
The C4-chloro atom of this compound is susceptible to nucleophilic substitution by sulfur-based nucleophiles, which can be followed by intramolecular cyclization to form thiopyrano-fused systems. For instance, reaction with thiols such as 4-chlorobenzyl mercaptan in the presence of a base like potassium carbonate initiates the formation of a thioether intermediate. Subsequent intramolecular cyclization, promoted by heating, results in the formation of a thiopyrano[3,2-c]quinoline derivative. This strategy provides an effective route to sulfur-containing heterocyclic systems fused to the quinoline core.
Construction of Pyrimidoquinoline Frameworks
The construction of pyrimidine (B1678525) rings fused to the quinoline structure can also be accomplished starting from this compound. One reported method involves the hydrolysis of the nitrile group to an amide, followed by a Hofmann rearrangement to yield an amine. This aminoquinoline derivative can then be cyclized with suitable reagents to form the pyrimido[5,4-c]quinoline-4-one framework. This multi-step process transforms the initial dichlorinated nitrile into a more complex, fused heterocyclic system with potential applications in medicinal chemistry.
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for modifying the this compound core. The differential reactivity of the chlorine atoms at the C4 and C8 positions allows for selective and sequential functionalization, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling and Related Reactions
The Suzuki-Miyaura coupling reaction is particularly effective for creating new carbon-carbon bonds at the quinoline core. The chlorine atom at the C4 position is significantly more reactive than the one at the C8 position due to the electronic influence of the ring nitrogen and the adjacent cyano group. This difference in reactivity allows for selective coupling reactions.
By carefully controlling the reaction conditions, such as the catalyst, base, and temperature, it is possible to selectively substitute the C4-chloro group with various aryl or heteroaryl boronic acids while leaving the C8-chloro group intact. Subsequent modification of the reaction conditions, often by increasing the temperature, can then facilitate a second coupling reaction at the C8 position. This stepwise approach provides precise control over the synthesis of 4,8-disubstituted quinoline-3-carbonitriles.
Commonly used catalysts for these transformations include palladium complexes such as Pd(PPh₃)₄ and PdCl₂(dppf), paired with bases like sodium carbonate or potassium carbonate.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| C4-Substituent (Ar) | C8-Substituent (Ar') | Catalyst | Base | Yield (%) |
|---|---|---|---|---|
| Phenyl | - | Pd(PPh₃)₄ | Na₂CO₃ | 85 |
| 4-Methoxyphenyl | - | Pd(PPh₃)₄ | Na₂CO₃ | 90 |
| 3-Thienyl | - | Pd(PPh₃)₄ | Na₂CO₃ | 88 |
| Phenyl | Phenyl | PdCl₂(dppf) | K₂CO₃ | 75 |
| 4-Methoxyphenyl | 4-Methoxyphenyl | PdCl₂(dppf) | K₂CO₃ | 72 |
Buchwald-Hartwig Amination Analogues
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, serves as a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgrug.nlnih.govlibretexts.org In the context of this compound, this reaction allows for the selective substitution of the chlorine atoms with various primary and secondary amines, leading to a library of novel aminoquinoline derivatives.
Research on the closely related 4,8-dichloroquinoline (B1582372) has demonstrated the feasibility and selectivity of this transformation. mdpi.comnih.govdntb.gov.ua The chlorine atom at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 8-position. mdpi.com This differential reactivity allows for controlled mono- or di-amination by carefully selecting the reaction conditions, such as the catalyst, ligand, base, and stoichiometry of the amine. mdpi.comnih.gov The presence of the electron-withdrawing carbonitrile group at the 3-position in this compound is expected to further activate the C4-chloro substituent towards nucleophilic attack.
Studies on the palladium-catalyzed amination of 4,8-dichloroquinoline with sterically hindered adamantane-containing amines have provided significant insights into the reaction's scope and selectivity. mdpi.com It was observed that monoamination predominantly occurs at the C4 position. mdpi.com The choice of phosphine (B1218219) ligand is crucial for the reaction's success; while bidentate ligands like BINAP are effective in many cases, bulkier monodentate ligands such as DavePhos may be necessary for coupling with more sterically demanding amines or for achieving diamination. mdpi.comnih.gov
The general reaction can be summarized as follows:
Monoamination: Reaction with approximately one equivalent of an amine primarily yields the 4-amino-8-chloroquinoline-3-carbonitrile derivative.
Diamination: Using an excess of the amine and a suitable catalyst system can lead to the substitution of both chlorine atoms, affording 4,8-diaminoquinoline-3-carbonitrile analogues. mdpi.com
Detailed findings from the amination of the parent 4,8-dichloroquinoline scaffold are presented below, offering a predictive model for the reactivity of its 3-carbonitrile derivative.
Table 1: Palladium-Catalyzed Amination of 4,8-Dichloroquinoline with Adamantane-Containing Amines mdpi.com
| Amine | Amine Equivalents | Catalyst/Ligand | Product(s) | Yield (%) |
|---|---|---|---|---|
| N-methyladamantan-1-amine | 1 | Pd(dba)₂ / BINAP | 4-(N-methyladamantan-1-yl)amino-8-chloroquinoline | 77 |
| N-methyladamantan-1-amine | 4 | Pd(dba)₂ / BINAP | Monoamination product only | - |
| N-methyladamantan-1-amine | 4 | Pd(dba)₂ / DavePhos | 4,8-bis(N-methyladamantan-1-yl)amino-quinoline | 65 |
| Adamantan-1-amine | 1 | Pd(dba)₂ / BINAP | 4-(Adamantan-1-yl)amino-8-chloroquinoline | 84 |
| Adamantan-2-amine | 1 | Pd(dba)₂ / BINAP | 4-(Adamantan-2-yl)amino-8-chloroquinoline | 67 |
| N-(adamantan-1-yl)-N-methylamine | 1 | Pd(dba)₂ / BINAP | 4-(N-(adamantan-1-yl)-N-methylamino)-8-chloroquinoline | 71 |
| N-(adamantan-1-yl)-N-methylamine | 3 | Pd(dba)₂ / DavePhos | 4,8-bis(N-(adamantan-1-yl)-N-methylamino)quinoline | 55 |
Diazotization and Azo-Coupling Reactions
The aminoquinoline derivatives synthesized via Buchwald-Hartwig amination can serve as precursors for the preparation of novel azo dyes. This transformation involves a two-step process: diazotization of the primary amino group, followed by an azo-coupling reaction with an electron-rich aromatic compound. pharmdguru.comwikipedia.orgorganic-chemistry.org
First, the 4-amino-8-chloroquinoline-3-carbonitrile (or a 4,8-diamino analogue) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction, known as diazotization, converts the primary aromatic amino group into a highly reactive diazonium salt. organic-chemistry.orgnih.gov
The resulting quinoline diazonium salt is a potent electrophile and is immediately used in the subsequent step without isolation. nih.gov It is reacted with an electron-rich coupling component, such as a phenol, naphthol, aniline, or another activated aromatic or heterocyclic system. researchgate.netresearchgate.net This electrophilic aromatic substitution reaction, known as azo coupling, forms a stable azo bridge (-N=N-) between the quinoline scaffold and the coupling partner, yielding a highly conjugated azo dye. wikipedia.org
The position of the azo coupling on the partner molecule is directed by the existing substituents; for phenols and anilines, coupling typically occurs at the para position unless it is blocked, in which case ortho substitution is observed. wikipedia.org The specific color of the resulting azo dye is determined by the extended conjugation system of the final molecule, which can be fine-tuned by the choice of substituents on both the quinoline and the coupling component.
Table 2: General Strategy for Azo Dye Synthesis from Amino-Quinoline Precursor
| Step | Reaction Type | Typical Reagents | Intermediate/Product | Key Conditions |
|---|---|---|---|---|
| 1 | Diazotization | 4-Amino-8-chloroquinoline-3-carbonitrile, NaNO₂, HCl(aq) | 4-Diazonium-8-chloroquinoline-3-carbonitrile salt | 0–5 °C |
| 2 | Azo Coupling | Phenol | 4-(4-hydroxyphenylazo)-8-chloroquinoline-3-carbonitrile | Alkaline or mildly acidic/neutral pH |
| 2 | Azo Coupling | Aniline | 4-(4-aminophenylazo)-8-chloroquinoline-3-carbonitrile | Mildly acidic/neutral pH |
| 2 | Azo Coupling | β-Naphthol | 4-(2-hydroxy-1-naphthylazo)-8-chloroquinoline-3-carbonitrile | Alkaline pH |
| 2 | Azo Coupling | N,N-Dimethylaniline | 4-(4-(dimethylamino)phenylazo)-8-chloroquinoline-3-carbonitrile | Mildly acidic/neutral pH |
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. For 4,8-Dichloroquinoline-3-carbonitrile, these studies offer insights into its stability, reactivity, and the distribution of electrons across its framework.
Table 1: Representative Electronic Properties Calculated via DFT for Quinoline (B57606) Derivatives Note: This table presents example data for illustrative purposes based on typical DFT studies of substituted quinolines.
| Property | Value | Unit |
|---|---|---|
| Total Energy | Varies | Hartrees |
| Dipole Moment | Varies | Debye |
| Polarizability | Varies | a.u. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for predicting a molecule's reactivity. researchgate.net The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwuxibiology.com For quinoline-3-carbonitrile derivatives, a lower energy gap has been associated with enhanced biological activity, making it a valuable parameter for designing new potential antibacterial agents. nih.govresearchgate.net
Table 2: Example Frontier Molecular Orbital Energies for Substituted Quinolines Note: Data is illustrative of typical values found for quinoline derivatives in computational studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline Derivative A | -6.29 | -1.82 | 4.47 |
| Quinoline Derivative B | -6.32 | -1.89 | 4.43 |
| Quinoline Derivative C | -5.88 | -2.48 | 3.40 |
Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution around a molecule. researchgate.net They are invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are attractive to electrophiles. walisongo.ac.id Conversely, regions of positive potential, colored blue, are electron-poor and represent sites for nucleophilic attack. walisongo.ac.id For this compound, the electronegative nitrogen atom of the quinoline ring, the cyano group, and the chlorine atoms are expected to create distinct regions of negative potential, influencing hydrogen bonding and other intermolecular interactions. researchgate.net
Aromaticity is a key property that influences the stability and reactivity of the quinoline scaffold. This property can be quantified using various descriptors, including geometric indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic indices like Nucleus-Independent Chemical Shift (NICS). mdpi.comnih.gov The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic ring. nih.gov These studies can differentiate the aromatic character of the fused benzene (B151609) and pyridine (B92270) rings within the quinoline core. The degree of electron delocalization described by these indices can be correlated with the molecule's ability to participate in π-π stacking interactions with biological targets, a crucial factor in the mechanism of action for many quinoline-based drugs. mdpi.com
Molecular Modeling for Ligand-Receptor Interaction Hypotheses
Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule like this compound might bind to a specific protein target. This in silico approach is vital for generating hypotheses about the molecule's potential biological activity and mechanism of action.
Molecular docking simulations are performed to predict the preferred binding orientation and affinity of a ligand to a macromolecular target. For quinoline derivatives, two prominent targets are bacterial DNA gyrase and human topoisomerase II, which are crucial enzymes for DNA replication. nih.govekb.eg
DNA Gyrase: This enzyme is essential for bacterial survival, making it a prime target for antibacterial agents. nih.govnih.gov Docking studies of quinoline compounds into the active site of DNA gyrase help to elucidate the binding interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for inhibiting the enzyme's function. biorxiv.orgresearchgate.net The inhibition of DNA gyrase prevents DNA replication, ultimately leading to bacterial cell death. nih.gov
Topoisomerase IIβ: This human enzyme is a validated target for anticancer drugs. nih.gov Topoisomerase inhibitors, often referred to as "poisons," work by stabilizing the transient complex between the enzyme and DNA, which leads to the accumulation of double-strand breaks and induces apoptosis in cancer cells. ekb.egnih.gov Docking studies can predict the binding energy and identify key amino acid residues within the Topoisomerase IIβ active site that interact with the ligand. nih.govmdpi.com For this compound, the chlorine atoms and the nitrile group would be expected to play a significant role in forming specific interactions within the binding pockets of these enzymes.
Table 3: Example Docking Results of Quinolone Analogs with Protein Targets Note: This table contains representative data from docking studies of various quinoline-based inhibitors.
| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinolone Analog 1 | E. coli DNA Gyrase | -9.5 | Asp73, Gly77, Arg76 |
| Quinolone Analog 2 | Human Topoisomerase IIβ | -11.8 | Asp479, Ser480 |
| Quinolone Analog 3 | S. aureus DNA Gyrase | -7.5 | Ser84, Asp88 |
Pharmacophore Modeling and Feature Mapping
Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound can be hypothesized based on its structural components, which are common in medicinally relevant quinoline derivatives.
The key pharmacophoric features of this compound would likely include:
A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the nitrile group (-C≡N) is a strong hydrogen bond acceptor.
Aromatic Rings (AR): The quinoline core provides two aromatic rings, which can engage in π-π stacking interactions with aromatic residues in a protein binding site.
Hydrophobic (HY) features: The two chlorine atoms at positions 4 and 8 significantly increase the hydrophobicity of the molecule, potentially interacting with hydrophobic pockets in a target protein.
These features can be mapped onto a 3D model to visualize the spatial requirements for binding. Virtual screening of compound libraries using such a pharmacophore model could identify other molecules with similar features and a higher probability of biological activity. While specific pharmacophore models for this compound are not extensively documented in dedicated studies, models for other antimalarial quinolines often highlight the importance of the quinoline nitrogen and aromatic system for activity.
Table 1: Hypothetical Pharmacophore Features of this compound
| Feature Type | Location in Molecule | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Nitrile Nitrogen | Interaction with donor groups in a binding site |
| Aromatic Ring (AR1) | Pyridine ring of quinoline | π-π stacking |
| Aromatic Ring (AR2) | Benzene ring of quinoline | π-π stacking |
| Hydrophobic (HY1) | Chlorine at position 4 | van der Waals forces in hydrophobic pockets |
| Hydrophobic (HY2) | Chlorine at position 8 | van der Waals forces in hydrophobic pockets |
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical studies, often employing Density Functional Theory (DFT), can illuminate the reaction mechanisms involving this compound. The presence of two chlorine atoms and a nitrile group on the quinoline scaffold suggests several potential reaction pathways.
One of the most common reactions for chloroquinolines is nucleophilic aromatic substitution (SNAr) . The chlorine atom at position 4 is generally more susceptible to nucleophilic attack than the one at position 8 due to the electronic influence of the ring nitrogen. Theoretical calculations can model the transition states and activation energies for the substitution of these chlorine atoms with various nucleophiles, such as amines, thiols, or alkoxides. These studies can predict the regioselectivity of such reactions and help in designing synthetic routes to novel derivatives.
A plausible reaction mechanism for the nucleophilic substitution at the C4 position involves the formation of a Meisenheimer complex as a reaction intermediate. The stability of this intermediate can be assessed computationally to predict the feasibility of the reaction.
Furthermore, the nitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. Theoretical models can predict the energetics of these reaction pathways, providing insights into the required reaction conditions.
Conformation Analysis and Conformational Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. The quinoline ring system is a rigid, planar aromatic structure. Therefore, this compound is expected to have a largely planar conformation.
However, minor deviations from planarity can occur, and computational methods can precisely determine the most stable geometry. The orientation of the nitrile group relative to the quinoline ring is a key conformational parameter. Due to the sp-hybridization of the carbon and nitrogen atoms in the nitrile group, it has a linear geometry and lies in the plane of the quinoline ring to maximize electronic conjugation.
The conformational landscape of this molecule is therefore expected to be relatively simple, with the planar conformation representing the global energy minimum. Theoretical calculations can confirm this by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of small changes in bond angles and dihedral angles. For a rigid system like this compound, this landscape would show a deep and well-defined energy minimum corresponding to the planar structure.
Table 2: Predicted Conformational Properties of this compound
| Parameter | Predicted Value/State | Rationale |
| Ring System Conformation | Planar | Aromatic and rigid bicyclic system |
| Nitrile Group Orientation | In-plane with the ring | Maximizes electronic conjugation |
| Rotational Barriers | High for ring substituents | Restricted rotation due to aromaticity |
| Most Stable Conformer | Planar | Represents the global energy minimum |
Role As a Strategic Scaffold in Medicinal Chemistry Design
Quinoline (B57606) Scaffold as a Versatile Pharmacophore for Rational Drug Design
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-established "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating its ability to interact with a wide array of biological targets. nih.govorientjchem.org Quinoline and its derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govorientjchem.orgeurekaselect.comontosight.ai
The versatility of the quinoline scaffold is rooted in its chemical properties. As a nitrogen-containing heterocycle, it can participate in various molecular interactions, including hydrogen bonding and pi-pi stacking. frontiersin.orgsioc-journal.cn Furthermore, the quinoline ring is amenable to functionalization at multiple positions, allowing chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties in a rational drug design approach. eurekaselect.comfrontiersin.orgnih.gov This synthetic tractability has facilitated the generation of large, structurally diverse libraries of quinoline derivatives for screening and development. eurekaselect.com The inherent properties of the quinoline nucleus make it an attractive starting point for designing novel bioactive molecules. nih.gov
Structure-Activity Relationship (SAR) Studies on Quinoline-3-carbonitrile Frameworks and Related Heterocyles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. orientjchem.org For quinoline frameworks, SAR analyses have been instrumental in identifying key structural features required for therapeutic efficacy. eurekaselect.comnih.gov Investigation into the substitution patterns on the quinoline ring has revealed that both the type and position of substituents significantly influence the compound's biological profile. nih.govnih.gov For instance, in certain series of quinoline derivatives, bulky substituents at specific positions have been shown to enhance antiproliferative activity. frontiersin.orgnih.gov
| Position | Substituent Type | Impact on Activity | Reference Example |
| Position 3 | Required Substituent | Critical for antagonist potency against α2C-adrenoceptor. | (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol researchgate.net |
| Position 4 | Amino Side Chain | Facilitates antiproliferative activity. | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine nih.gov |
| Position 7 | Large Alkoxy Group | Beneficial for antiproliferative activity. | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine nih.gov |
The presence and position of halogen atoms, such as the chlorine atoms in 4,8-dichloroquinoline-3-carbonitrile, can profoundly impact a scaffold's physicochemical and biological properties. Halogens can modulate a molecule's lipophilicity, electronic distribution, and metabolic stability. researchgate.net In many heterocyclic scaffolds, including quinolines and the related cinnolines, halogen-substituted derivatives often exhibit potent biological activity. nih.gov
SAR studies have demonstrated that halogen substitution can enhance the potency of drug candidates. For example, in a series of ibuprofen-quinolinyl hybrids, fluorine-substituted derivatives showed greater potency than those with chlorine or methyl groups. nih.gov Similarly, for certain isoquinoline-based inhibitors, halogen substitution was found to be crucial for both potency and selectivity, with the introduction of a fluorine atom capable of completely switching the inhibitor's selectivity between two different enzyme targets. researchgate.net The specific placement of halogens is also critical; studies on 5,7-dihalido-8-hydroxyquinoline complexes revealed that the substitution pattern had a tangible, though sometimes minor, impact on cytotoxic activity. acs.org
The carbonitrile (-C≡N) group is a unique and valuable functional group in drug design. numberanalytics.comnih.gov Though relatively small, its linear geometry and strong dipole moment allow it to act as a versatile pharmacophore. nih.gov The nitrile group is considered a bioisostere for other functionalities like carbonyl, hydroxyl, and even halogen groups, often serving as a potent hydrogen bond acceptor. researchgate.netnih.gov
Incorporating a nitrile group can significantly enhance a molecule's binding affinity to its target protein through various interactions, including hydrogen bonds, polar interactions, and π-π stacking. sioc-journal.cnresearchgate.net X-ray crystallography studies have shown nitriles projecting into narrow, sterically congested clefts of protein active sites to form key polar interactions. nih.gov Beyond improving target engagement, the nitrile group can also favorably influence a compound's pharmacokinetic profile. It can improve solubility and metabolic stability, as it is generally robust and not readily metabolized. researchgate.netnih.gov This increased stability can block metabolically weak spots in a molecule, leading to improved bioavailability. sioc-journal.cnresearchgate.net
Application in Fragment-Based Drug Design (FBDD) Methodologies
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. researchoutreach.org These initial hits are then grown or linked together to create more potent, drug-like molecules.
Heterocyclic scaffolds like quinoline and isoquinoline (B145761) are well-suited for FBDD. researchoutreach.org Their inherent binding capabilities and synthetically accessible structures make them excellent starting points for fragment libraries. For instance, a library of monosubstituted isoquinoline derivatives was successfully screened to identify initial hits, which were then optimized through fragment merging to develop potent kinase inhibitors. researchoutreach.org The this compound structure itself can be viewed as a decorated fragment, combining the quinoline core with specific functional groups (halogens, nitrile) known to participate in key binding interactions, making it a promising candidate for FBDD approaches.
Exploration in Multi-Target Directed Ligand (MTDL) Design
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The Multi-Target Directed Ligand (MTDL) approach aims to design single molecules that can modulate several targets simultaneously, potentially offering improved efficacy and a reduced risk of drug resistance. chemrxiv.org
The quinoline scaffold is an ideal framework for the development of MTDLs due to its proven ability to interact with a wide range of protein targets. nih.gov Researchers have successfully used computational techniques to design quinoline-based compounds intended to interact with multiple cancer-related targets, such as topoisomerase I and bromodomain-containing protein 4. nih.gov The design process often involves identifying the common structural features and pharmacophore properties of inhibitors for different targets and then integrating them into a single, cohesive molecule built around a versatile scaffold like quinoline. nih.gov The inherent multifunctionality of the quinoline core makes it a prime candidate for this innovative design strategy. frontiersin.org
Integration into Scaffold Hopping Strategies for Novel Chemical Space Exploration
Scaffold hopping is a computational or knowledge-based strategy in drug design where the core structure (scaffold) of a known active compound is replaced with a different, often structurally novel, scaffold while preserving the original biological activity. researchgate.net This technique is used to discover new classes of compounds, improve properties like potency and selectivity, and circumvent existing patents. researchgate.netnih.gov
The quinoline scaffold is frequently used as both a starting point and a target in scaffold hopping endeavors. nih.gov For example, in an effort to discover new bacterial efflux pump inhibitors, the quinoline core of a lead compound was successfully replaced with a quinazoline (B50416) scaffold, leading to a new series of potent derivatives. nih.gov This demonstrates the utility of exploring related bicyclic heterocyclic systems to discover novel chemical matter. nih.govnih.gov The this compound scaffold can serve as a valuable template in such strategies, where its core structure or its key interacting groups could be mimicked by other bioisosteric ring systems to explore new areas of chemical space.
Advanced Applications As a Synthetic Intermediate for Complex Molecular Architectures
Precursor in the Synthesis of Diverse Quinoline (B57606) Derivatives for Academic Studies
The primary utility of 4,8-dichloroquinoline-3-carbonitrile in academic research would lie in its role as a scaffold for creating libraries of substituted quinolines. The differential reactivity of the two chloro groups allows for sequential and site-selective functionalization.
Selective C4-Substitution: The C4 position is electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of a wide range of substituents. For instance, reactions with amines, alcohols, and thiols would yield 4-amino-, 4-alkoxy-, and 4-thioether-substituted 8-chloroquinoline-3-carbonitriles, respectively. This pathway is extensively documented for the analogous 4,7-dichloroquinoline (B193633), which is a key intermediate in the synthesis of antimalarial drugs like Chloroquine (B1663885) and Amodiaquine. mdpi.comnih.gov
C8-Functionalization: The C8-chloro group, being on the benzenoid ring of the quinoline system, is less prone to SNAr reactions. Its modification would typically require transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of aryl, vinyl, or new amino groups at this position.
Nitrile Group Transformations: The carbonitrile group at the C3 position is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form heterocyclic rings.
These selective transformations would enable researchers to systematically study structure-activity relationships by modifying each position of the quinoline core independently.
| Position | Functional Group | Reaction Type | Potential Reagents | Resulting Derivative Class |
|---|---|---|---|---|
| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂), Alcohols (R-OH), Thiols (R-SH) | 4-Amino-, 4-Alkoxy-, 4-Thioether-quinolines |
| C8 | Chloro | Palladium-Catalyzed Cross-Coupling | Boronic acids, Alkenes, Amines | 8-Aryl-, 8-Vinyl-, 8-Amino-quinolines |
| C3 | Carbonitrile | Hydrolysis / Reduction | H₂O/H⁺, LiAlH₄ | Quinoline-3-carboxylic acids, 3-(Aminomethyl)quinolines |
Building Block for Polycyclic Heteroaromatic Systems
Polycyclic aromatic systems (PASs) are crucial in materials science and medicinal chemistry. beilstein-journals.org The structure of this compound is well-suited for the synthesis of larger, fused heteroaromatic architectures.
By selecting bifunctional nucleophiles or reagents, intramolecular cyclization reactions can be designed to build new rings onto the quinoline framework. For example, reaction with a nucleophile containing a thiol and an amine group could lead to sequential substitutions at the C4 and C8 positions, followed by a final cyclization step to create a complex, multi-ring system. Furthermore, palladium-catalyzed reactions that form multiple bonds in a single pot could convert the dichloro-substituted scaffold into tetracyclic or pentacyclic structures. researchgate.net The nitrile group can also participate in annulation reactions, for instance, by reacting with a suitable reagent to form a fused pyrimidine (B1678525) or pyridine (B92270) ring.
Utility in Targeted Material Science Research through Structural Tailoring
The development of organic semiconductors and materials for electronic devices often relies on the precise tuning of molecular properties. beilstein-journals.org Hetero-polycyclic aromatic systems are a key class of molecules in this field. beilstein-journals.orgchemrxiv.org Starting from the this compound core, chemists could tailor the electronic properties of the resulting molecules through strategic substitutions.
Tuning Electronic Properties: Attaching electron-donating groups (like amines or alkoxy groups) at the C4 position and electron-withdrawing groups (via cross-coupling at C8) could create "push-pull" systems with interesting photophysical properties, such as fluorescence or utility in organic light-emitting diodes (OLEDs).
Controlling Molecular Packing: The substituents at the C4 and C8 positions can be chosen to influence how the molecules pack in the solid state. This is a critical factor for optimizing charge transport in organic field-effect transistors (OFETs). Bulky groups could be introduced to control intermolecular spacing and prevent aggregation-caused quenching of fluorescence.
By systematically modifying the periphery of the this compound scaffold, researchers could fine-tune the HOMO/LUMO energy levels, absorption/emission spectra, and charge-carrier mobility of new materials for specific applications.
Future Directions in Academic Research of 4,8 Dichloroquinoline 3 Carbonitrile
Development of Novel and Efficient Green Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant solvent waste. The future of synthesizing 4,8-dichloroquinoline-3-carbonitrile will likely focus on the adoption of green chemistry principles to enhance efficiency, safety, and environmental sustainability.
Current synthetic strategies for related chloroquinoline-3-carbonitriles often involve multi-step reactions using reagents like phosphorus oxychloride. researchgate.net Future research should aim to develop more benign protocols. One promising area is the use of microwave-assisted organic synthesis (MAOS), which has been successfully employed to prepare 4-aminoquinoline (B48711) derivatives with high yields in shorter reaction times (90-120 minutes). mdpi.com Another green approach involves the use of environmentally friendly solvents, such as Polyethylene glycol (PEG-400), which has been recognized as a suitable medium for multicomponent reactions (MCRs) in the synthesis of other quinoline-3-carbonitrile derivatives. iosrjournals.org The development of heterogeneous catalysts could also offer significant advantages, including ease of handling, recovery, and reusability, further contributing to the sustainability of the synthetic process. iosrjournals.org
| Parameter | Traditional Synthesis (e.g., Vilsmeier-Haack type) | Potential Green Synthesis Routes |
|---|---|---|
| Reagents | Phosphorus oxychloride, strong acids/bases researchgate.net | Heterogeneous catalysts, milder reagents |
| Solvents | Volatile organic compounds (e.g., DMF, Chloroform) researchgate.netpreprints.org | Green solvents (e.g., PEG-400, water, ionic liquids) iosrjournals.org |
| Energy Source | Conventional heating (reflux) nih.gov | Microwave irradiation mdpi.com |
| Reaction Time | Several hours to days mdpi.com | Minutes to a few hours mdpi.com |
| Advantages | Established and well-understood pathways | Reduced waste, improved safety, energy efficiency, potentially higher yields mdpi.comiosrjournals.org |
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The two chlorine atoms at positions 4 and 8, along with the nitrile group at position 3, make this compound a rich substrate for exploring diverse chemical transformations. The chlorine at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), a reaction that has been extensively used for functionalizing similar 4,7-dichloroquinoline (B193633) and 2,4-dichloroquinoline-3-carbonitrile (B1351073) scaffolds. researchgate.netmdpi.com
Future research will likely focus on systematically reacting this compound with a wide array of nucleophiles, including amines, thiols, and alkoxides, to generate libraries of novel compounds. researchgate.net For instance, reactions with various amines could yield a series of 4-amino-8-chloroquinoline-3-carbonitriles, which are valuable precursors for biologically active molecules. mdpi.com
Furthermore, the application of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, represents a significant area for exploration. These reactions could be used to form new carbon-carbon and carbon-heteroatom bonds at the chloro-positions, greatly expanding the structural diversity of accessible derivatives. researchgate.net Investigating unusual modes of cyclization, such as those observed with 2-chloroquinoline-3-carbonitriles reacting with sodium sulfide, could lead to the synthesis of novel polycyclic heterocyclic systems. researchgate.net
| Reaction Type | Potential Reagents | Expected Product Class | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl-substituted quinolines | Materials science, medicinal chemistry |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst | Amino-substituted quinolines | Pharmaceutical intermediates |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl-substituted quinolines | Functional materials, chemical probes |
| Heck Coupling | Alkenes, Pd catalyst | Alkenyl-substituted quinolines | Polymer chemistry, drug scaffolds |
Advanced Computational Predictions for Rational Design and Property Optimization
Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, thereby saving time and resources. For this compound, advanced computational methods can be employed to predict its reactivity, electronic structure, and potential for intermolecular interactions.
Density Functional Theory (DFT) calculations can be used to model the molecule's frontier molecular orbitals (HOMO-LUMO), predict sites of electrophilic and nucleophilic attack, and rationalize its reactivity patterns. This theoretical insight can guide the design of new synthetic transformations. Moreover, computational tools can predict key physicochemical properties, such as Lipinski's descriptors, which are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound and its derivatives. researchgate.net
Molecular docking simulations represent another critical area of future research. By docking this compound and its virtual derivatives into the active sites of known biological targets (e.g., kinases, dihydroorotate (B8406146) dehydrogenase), researchers can identify potential protein-ligand interactions and prioritize the synthesis of compounds with the highest predicted binding affinity. nih.gov This structure-guided approach is essential for the rational design of potent and selective inhibitors for various diseases. nih.gov
| Computational Method | Predicted Properties/Applications | Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, orbital energies, reactivity indices | Guides synthesis by predicting reactive sites |
| Molecular Docking | Binding modes and affinities to biological targets | Prioritizes compounds for synthesis in drug discovery nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Optimizes lead compounds for enhanced potency |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early-stage filtering of candidates with poor pharmacokinetic profiles |
Integration into Emerging Drug Discovery Paradigms and Chemical Biology Probes
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including those for malaria (chloroquine), cancer, and bacterial infections. mdpi.compreprints.org The unique substitution pattern of this compound makes it an attractive starting point for developing new therapeutic agents.
Future research will undoubtedly focus on synthesizing derivatives and screening them for a wide range of biological activities. Given the known activities of related compounds, promising areas for investigation include anticancer, antimicrobial, and antiviral properties. researchgate.net For example, inhibitors of dihydroorotate dehydrogenase (DHODH), a target for cancer and autoimmune disorders, often feature a quinoline core. nih.gov The this compound scaffold could be elaborated to design novel DHODH inhibitors.
Beyond direct therapeutic applications, there is great potential in developing this compound into a chemical probe. pageplace.de Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular context. By attaching fluorescent tags or reactive groups to the this compound scaffold, researchers could create powerful tools to investigate complex biological pathways, validate new drug targets, and contribute to the broader field of chemical biology.
| Area of Application | Rationale based on Analogous Compounds | Future Research Goal |
|---|---|---|
| Anticancer Agents | Quinoline derivatives can inhibit kinases and DHODH. researchgate.netnih.gov | Synthesize and screen derivatives against various cancer cell lines. |
| Antimalarial Agents | The 4-amino-7-chloroquinoline core is central to drugs like chloroquine (B1663885) and amodiaquine. nih.govmdpi.com | Develop 4-amino substituted derivatives and test against P. falciparum strains. |
| Antibacterial Agents | Certain functionalized quinolines exhibit antibacterial activity. preprints.org | Explore activity against pathogenic bacteria, including resistant strains. |
| Chemical Biology Probes | Small, functionalizable heterocyclic molecules are ideal scaffolds for probes. pageplace.de | Develop fluorescently labeled or biotinylated derivatives for target identification. |
Q & A
Q. How can researchers optimize the synthesis of 4,8-Dichloroquinoline-3-carbonitrile to improve yield and purity?
- Methodological Answer : A one-pot three-component reaction in aqueous medium (e.g., water) is a green chemistry approach for synthesizing structurally similar carbonitriles, as demonstrated in the synthesis of 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles . Key parameters include:
- Temperature control (e.g., 80–100°C) to balance reaction rate and side-product formation.
- Use of catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution at the quinoline core.
- Solvent-free or water-based systems to reduce environmental impact and simplify purification .
Characterization via HPLC and mass spectrometry is critical for verifying purity and intermediate formation.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 experiments to distinguish CH₃, CH₂, and CH groups. For example, aromatic protons in dichloroquinoline derivatives typically appear in the δ 7.5–8.5 ppm range .
- FT-IR : Confirm nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and C-Cl bonds at 550–750 cm⁻¹ .
- X-ray crystallography : Resolve structural ambiguities (e.g., chlorination patterns) by analyzing bond lengths and angles .
Q. How can solubility and stability issues of this compound be addressed in experimental design?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for reactions. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (<1% DMSO) to avoid precipitation.
- Stability : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the nitrile group. Monitor degradation via TLC or LC-MS over time .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for synthesis and purification steps due to potential release of toxic HCl gas during chlorination.
- Emergency measures : Immediate rinsing with water for spills and consultation with a physician if inhaled/ingested .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing Cl and nitrile groups deactivate the quinoline ring, requiring strong catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
- Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Experimentally, track coupling efficiency using substituents with varying electronic profiles (e.g., –OCH₃ vs. –NO₂) .
Q. How to resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Combine NMR, IR, and X-ray crystallography to validate structural assignments. For example, conflicting 13C NMR shifts (e.g., −175.78 vs. −176.3 ppm) may arise from solvent effects or impurities .
- Reproducibility : Standardize experimental conditions (e.g., solvent, temperature) across labs. Publish raw spectral data to enable peer verification .
Q. What methodologies are effective for studying the degradation pathways of this compound under environmental conditions?
- Methodological Answer :
- Photodegradation : Use UV-Vis spectroscopy to monitor breakdown products under simulated sunlight. Identify intermediates via GC-MS .
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 3–11) to assess nitrile stability. Track Cl⁻ release via ion chromatography .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., NMR shifts), employ hybrid methods like NOESY for spatial confirmation or replicate experiments under controlled conditions .
- Green Chemistry : Prioritize solvent-free or aqueous systems to align with sustainability goals while maintaining reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
